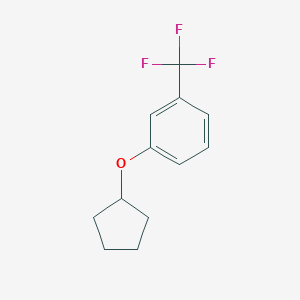

1-(环戊氧基)-3-(三氟甲基)苯

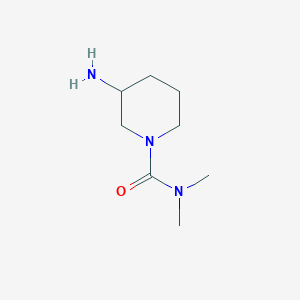

描述

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols with high regioselectivity . Another method includes the cobalt-catalyzed synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene, which involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . Additionally, the 1,3-dipolar cycloaddition of aryl or benzyl azides with trifluoromethylketones has been used to synthesize trifluoroacetylated 1H-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . The structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene has been investigated through X-ray structural analysis, showing a propeller-like conformation and suggesting the possibility of cyclotrimerization in the crystal .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted compounds in chemical reactions has been demonstrated in various studies. For instance, the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles followed by cross-coupling reactions have been used to synthesize benzo-fused heterocycles . Additionally, the isomerization of 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes by gaseous hydrogen bromide has been reported, showcasing the transformation of cyclohexane derivatives to benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are influenced by the presence of the trifluoromethyl groups. These groups can affect the bond angles and lengths within the benzene ring, as well as the overall molecular conformation . The electron-releasing character of certain substituents, such as trimethylstannyl groups, has been shown to alter endocyclic bond angles and increase bond lengths compared to benzene .

科学研究应用

合成和化学性质

铼催化的芳香化合物三氟甲基化:

- 该化合物用于各种芳香和杂芳化合物的亲电三氟甲基化,在合成化学和材料科学中显示出潜力。该过程涉及高价碘试剂,并展示了自由基物种的参与,表明其在自由基介导的合成方法中的效用(Mejía & Togni, 2012).

用于杂环合成的三氟甲基化:

- 它在与苯炔的高区域选择性环加成反应和随后的交叉偶联反应中起着重要作用,导致形成多功能苯并稠合杂环。三氟甲基有助于区域控制并促进进一步取代,表明其在复杂有机结构合成中的重要性(Ikawa等,2015).

光诱导自由基环化:

- 该化合物参与了与苯系连接的1,7-烯炔的光诱导自由基环化过程,表明其在光化学合成和多功能有机化合物生成中的作用。该过程通过三氟甲基自由基触发的共轭加成和分子内环化进行,展示了其在高级有机合成和材料科学中的潜力(An, Kuang, & Wu, 2016).

催化环缩合和包封:

- 在催化环缩合过程中,该化合物导致形成具有烷氧基选择性排列的柱[5]芳烃,避免了位阻相互作用。这种结构特征对于包封过程很重要,并且可能对主客体化学和分子识别产生影响(Kou等,2010).

三氟甲基芳香化合物的形成:

- 该化合物转化为各种三氟甲基芳香和乙烯基化合物,展示了其在合成多种功能化材料方面的多功能性。这种转化对于开发药物、农用化学品和先进材料至关重要(Radix-Large, Kucharski, & Langlois, 2004).

材料科学与工程应用

金属凝胶和有机凝胶的形成:

- 该化合物参与与各种配体的金属凝胶和有机凝胶的形成,展示了其在材料科学中的效用,尤其是在新型凝胶材料的设计中。这些凝胶表现出纤维状结构和多样化的热行为,表明它们在包括药物输送系统和组织工程在内的各种应用中的潜力(Westcott等,2009).

激活非血红素FeIII-OOH中间体:

- 该化合物对于激活非血红素FeIII-OOH中间体以快速羟基化环己烷和苯至关重要。这种活化导致形成高度亲电的FeV═O氧化剂,表明其在催化和有机合成中的潜力(Kal, Draksharapu, & Que, 2018).

CF3基团的稳定和化学导向影响:

- 化合物中的CF3基团稳定了金属-芳烃键强度,并促进了功能化环己二烯的合成。该性质在合成化学中至关重要,因为它允许制备高度功能化的有机化合物,在药物和材料科学中具有潜在应用(Myers等,2017).

作用机制

安全和危害

未来方向

The field of trifluoromethylation is a rapidly advancing area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of trifluoromethyl-containing compounds with improved properties .

属性

IUPAC Name |

1-cyclopentyloxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVZOCDZOLUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608779 | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

CAS RN |

1365271-30-2 | |

| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B113508.png)